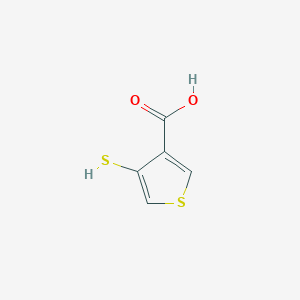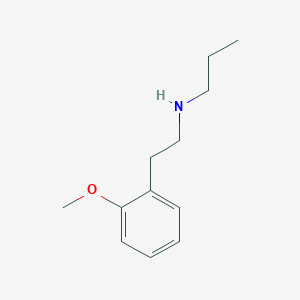
Benzeneethanamine,2-methoxy-N-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneethanamine, 2-methoxy-N-propyl- is an organic compound with the molecular formula C12H19NO It is a derivative of benzeneethanamine, where the ethylamine side chain is substituted with a methoxy group and a propyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, 2-methoxy-N-propyl- typically involves the following steps:
Friedel-Crafts Acylation: The benzene ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction: The acylated product is then reduced to form the corresponding alkane.
Substitution: The alkane undergoes substitution reactions to introduce the methoxy and propyl groups.
Industrial Production Methods: Industrial production of Benzeneethanamine, 2-methoxy-N-propyl- may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: Benzeneethanamine, 2-methoxy-N-propyl- can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzene derivatives.
科学的研究の応用
Benzeneethanamine, 2-methoxy-N-propyl- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action of Benzeneethanamine, 2-methoxy-N-propyl- involves its interaction with molecular targets such as enzymes and receptors. The methoxy and propyl groups can influence the compound’s binding affinity and specificity towards these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Benzeneethanamine: The parent compound without the methoxy and propyl substitutions.
Benzeneethanamine, N,α-dimethyl-: A derivative with dimethyl substitutions on the ethylamine side chain.
Methoxyphenamine: A compound with a methoxy group on the benzene ring and a methylamine side chain.
Uniqueness: Benzeneethanamine, 2-methoxy-N-propyl- is unique due to the specific combination of methoxy and propyl groups, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.
特性
CAS番号 |
748132-69-6 |
|---|---|
分子式 |
C12H19NO |
分子量 |
193.28 g/mol |
IUPAC名 |
N-[2-(2-methoxyphenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-3-9-13-10-8-11-6-4-5-7-12(11)14-2/h4-7,13H,3,8-10H2,1-2H3 |
InChIキー |
NOZWGSWZJDAJLY-UHFFFAOYSA-N |
正規SMILES |
CCCNCCC1=CC=CC=C1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


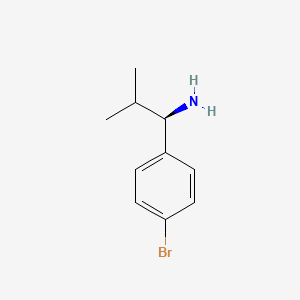
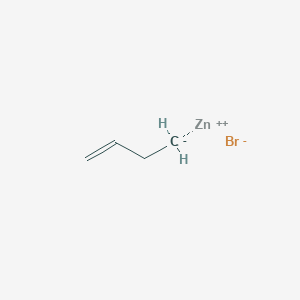
![2H-4,7-Epoxy[1,3]dioxolo[4,5-c]pyridine](/img/structure/B13968863.png)
![Benzyl 8-isopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13968875.png)
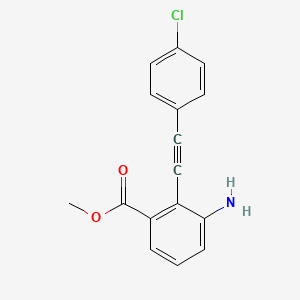
![2-Ethylthioimidazo[1,2-a]Pyridine](/img/structure/B13968892.png)
![Benzyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13968894.png)
![2-[(3-Methyl-6-oxo-6h-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid](/img/structure/B13968900.png)
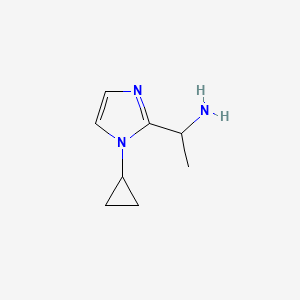
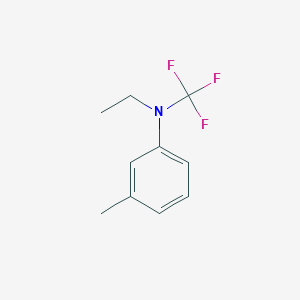

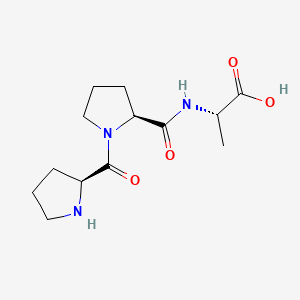
![5-Ethyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13968951.png)
